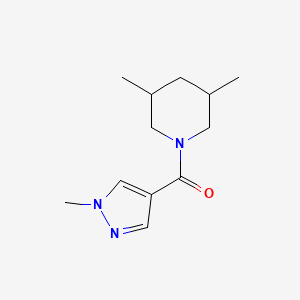
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, commonly known as DMPM, is a synthetic compound that belongs to the class of ketones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
DMPM has shown promising results in various scientific research applications. One of the most significant applications of DMPM is in medicinal chemistry, where it has been used as a scaffold for the design and synthesis of novel drugs. It has also been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, DMPM has been used as a ligand in coordination chemistry, where it has exhibited excellent chelating properties.
Wirkmechanismus
The mechanism of action of DMPM is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. It has also been suggested that DMPM may act as a Lewis base in coordination chemistry.
Biochemical and Physiological Effects:
Currently, there is limited information available on the biochemical and physiological effects of DMPM. However, preliminary studies have shown that it exhibits low toxicity and is relatively stable under physiological conditions. It has also been shown to possess good solubility in various organic solvents, making it an attractive candidate for use in drug discovery and organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMPM is its versatility in various scientific research applications. It is also relatively easy to synthesize and purify, making it a useful reagent in organic synthesis. However, one of the limitations of DMPM is its limited solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of DMPM. One potential direction is the design and synthesis of novel drugs based on the DMPM scaffold. Another potential direction is the use of DMPM as a ligand in coordination chemistry, particularly in the development of new catalysts for various chemical reactions. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of DMPM.
Synthesemethoden
The synthesis of DMPM involves the reaction of 3,5-dimethylpiperidine with 1-methylpyrazole-4-carboxaldehyde in the presence of a base catalyst. The resulting product is then subjected to further purification and characterization using various analytical techniques, including NMR and IR spectroscopy.
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-4-10(2)7-15(6-9)12(16)11-5-13-14(3)8-11/h5,8-10H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXAFANTPZXSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)

![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)





![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)


